molecular formula C9H13N3 B128488 1-(2-Pyridyl)piperazine CAS No. 34803-66-2

1-(2-Pyridyl)piperazine

Cat. No.: B128488
CAS No.: 34803-66-2
M. Wt: 163.22 g/mol
InChI Key: GZRKXKUVVPSREJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Pyridyl)piperazine is a piperazine derivative with the molecular formula C9H13N3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is particularly notable for its role as a reagent in the determination of isocyanates and its sympatholytic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Pyridyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of 2-chloropyridine with piperazine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Alkylation Reactions

1-(2-Pyridyl)piperazine undergoes alkylation at its piperazine nitrogen atoms, enabling the synthesis of structurally diverse derivatives. A study demonstrated its reaction with 9-(4-bromo-butyl)-9H-fluorene-9-carboxylic acid-(2,2,2-trifluoroethyl)-amide under reflux conditions to yield a fluorene-carboxamide derivative (35.9% yield, m.p. 123°C) .

Key Reaction Conditions:

ReactantSolventTemperatureTimeYield
4-bromoalkylamideDMF/Water20°C18 h35.9%

Acylation and Amide Formation

The compound reacts with electrophilic acylating agents. In a representative example:

  • Reaction with N-(2-trifluoromethylphenyl)-2-chloroacetamide in DMF/water with Na₂CO₃ produced 2-[4-(2-pyridinyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide (75% yield) .

Product Characterization:

  • ¹H NMR (DMSO-d₆): δ 2.65 (t, 4H), 3.23 (s, 2H), 3.58 (t, 4H), 6.65–8.22 (m, aromatic), 9.95 (s, 1H)

  • MS (ESI+): m/z 365 [M+H]⁺

Derivatization in Analytical Chemistry

This compound is widely used to detect isocyanates via derivatization:

Mechanism:
R NCO+C9H13N3R NH CO NH C9H12N3)\text{R NCO}+\text{C}_9\text{H}_{13}\text{N}_3\rightarrow \text{R NH CO NH C}_9\text{H}_{12}\text{N}_3)

Applications:

  • HPLC Detection: Forms stable urea derivatives with atmospheric isocyanates, detectable at 254 nm (LOD: 0.5 ng/m³) .

  • TLC Analysis: Used in high-performance thin-layer chromatography for occupational safety monitoring .

Coordination Chemistry

The pyridyl nitrogen participates in metal coordination. While explicit data is limited in provided sources, structural analogs show:

  • Binding Modes: Bidentate coordination via pyridyl N and piperazine N atoms.

  • Metal Complexes: Reported with Cu(II) and Pd(II) in catalysis studies .

Stability and Side Reactions

Thermal Decomposition:

  • Flash Point: 192°F (89°C)

  • Decomposition above 189°C produces pyridine derivatives and piperazine fragments .

Hydrolysis:
Stable in aqueous Na₂CO₃/NaOH but degrades in strong acids (pH <2) .

Comparative Reactivity Table

Reaction TypeKey ReagentsConditionsYield RangeApplication
AlkylationHaloalkanesDMF, 20°C35–75%Pharma intermediates
AcylationChloroacetamidesDMF/H₂O70–75%Bioactive amides
DerivatizationIsocyanatesRTN/AAnalytical detection

This compound’s dual functionality (pyridyl + piperazine) enables tailored modifications for drug discovery, materials science, and environmental monitoring. Its synthetic flexibility is evidenced by high-yielding reactions under mild conditions, though thermal stability limits high-temperature applications .

Scientific Research Applications

Analytical Chemistry Applications

1-(2-Pyridyl)piperazine serves as a reagent in analytical chemistry, particularly for the detection and quantification of isocyanates in environmental samples.

  • Determination of Isocyanates : It is utilized for the determination of both aliphatic and aromatic isocyanates in air using reversed-phase high-performance liquid chromatography (HPLC) and fluorometric techniques. This application is crucial for monitoring air quality and assessing occupational exposure to hazardous substances .
Application Methodology Reference
Detection of IsocyanatesReversed-phase HPLC
Fluorometric determination of diisocyanatesFluorometric analysis

Pharmacological Applications

This compound exhibits various pharmacological activities, making it a subject of interest in drug discovery.

  • Selective α2-Adrenoceptor Antagonist : The compound acts as a selective antagonist for α2-adrenoceptors, which are implicated in numerous physiological processes including neurotransmitter release and cardiovascular regulation. This property suggests potential therapeutic applications in treating conditions like hypertension and depression .
  • Analgesic Activity : Historical data indicate that this compound exhibits analgesic properties, making it relevant in pain management research .
  • Anticancer Activity : Recent studies have shown that derivatives incorporating the this compound moiety demonstrate significant anticancer activity against various cancer cell lines, including A549 (lung adenocarcinoma) and C6 (rat glioma). For instance, certain synthesized compounds showed high cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .
Pharmacological Activity Target/Effect Reference
α2-Adrenoceptor AntagonismNeurotransmitter regulation
AnalgesicPain relief
AnticancerInhibition of tumor cell growth

Case Study 1: Environmental Monitoring

In a study published in the Journal of Chromatography A, researchers employed this compound to effectively quantify atmospheric isocyanate concentrations. The method demonstrated high sensitivity and specificity, highlighting its utility in environmental health assessments .

Case Study 2: Anticancer Research

A recent investigation synthesized novel benzimidazole derivatives containing the this compound scaffold. The results indicated that specific derivatives exhibited potent anticancer effects against A549 and C6 cell lines, with notable selectivity over normal fibroblast cells. The study utilized MTT assays and flow cytometry to evaluate cytotoxicity and apoptosis induction, respectively .

Mechanism of Action

1-(2-Pyridyl)piperazine exerts its effects primarily through its action as an α2-adrenoceptor antagonist. This means it binds to α2-adrenergic receptors, inhibiting their activity. This inhibition leads to a decrease in the release of norepinephrine, resulting in sympatholytic effects such as reduced blood pressure and heart rate .

Comparison with Similar Compounds

Uniqueness: 1-(2-Pyridyl)piperazine is unique due to its specific binding affinity to α2-adrenoceptors and its application in the determination of isocyanates. Its structure allows for selective interactions that are not as prominent in other similar compounds .

Biological Activity

1-(2-Pyridyl)piperazine (1-PP) is a heterocyclic compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores the compound's pharmacodynamics, pharmacokinetics, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound is characterized by its piperazine core substituted with a pyridine ring. Its molecular formula is C8H12N4C_8H_{12}N_4, and it has distinct properties that facilitate its interaction with various biological targets.

Chemical Information:

  • SMILES: C1CN(CCN1)c2ncccn2
  • InChI Key: MRBFGEHILMYPTF-UHFFFAOYSA-N

1-PP acts primarily as a modulator of neurotransmitter systems. It has been shown to interact with serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes, which are implicated in mood regulation and anxiety disorders. The compound exhibits both agonistic and antagonistic properties depending on the receptor subtype it interacts with.

Serotonin Receptor Modulation

Research indicates that this compound influences serotonin levels in the brain, thereby affecting mood and anxiety. A study demonstrated that it could enhance serotonin release in the frontal cortex, suggesting potential antidepressant effects .

Anxiolytic Activity

The anxiolytic properties of 1-PP have been evaluated through various animal models. For instance, it was found to reduce anxiety-like behaviors in mice subjected to the elevated plus-maze test, indicating its potential use as an anxiolytic agent .

Interaction with Dopaminergic Systems

In addition to its serotonergic activity, 1-PP also interacts with dopaminergic pathways. It has been shown to influence dopamine release, which may contribute to its effects on mood and behavior .

Study on Buspirone Metabolism

A pivotal study investigated the role of 1-PP as a major metabolite of buspirone, an anxiolytic drug. The research highlighted that 1-PP retains significant pharmacological activity, contributing to the overall therapeutic effects of buspirone. The study provided pharmacokinetic data showing that 1-PP has a half-life conducive for sustained therapeutic action .

Radioligand Development

Recent advancements have focused on developing radiolabeled derivatives of this compound for imaging studies targeting serotonin receptors. A study reported the synthesis of 99mTc(CO)3^{99m}Tc(CO)_3-labeled derivatives that serve as potential radioligands for 5-HT7 receptors, showcasing the compound's versatility in both therapeutic and diagnostic applications .

Biological Activity Summary

Activity TypeEffectReference
Serotonin ReleaseIncreased
Anxiolytic ActivityReduced anxiety-like behavior
Dopamine InteractionModulated release
Radioligand DevelopmentImaging for serotonin receptors

Q & A

Basic Research Questions

Q. How can researchers determine the identity and purity of 1-(2-Pyridyl)piperazine in synthetic samples?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) analysis (e.g., 1^1H and 13^13C) confirms structural identity by matching peaks to literature values (e.g., δ 2.5–3.5 ppm for piperazine protons) . High-Performance Liquid Chromatography (HPLC) with ODS-Hypersil columns under isocratic elution (e.g., ethyl acetate:hexane, 1:8) resolves unreacted reagents and impurities like 1,4-(2,2'-dipyridyl)piperazine . Purity ≥99% is validated via refractive index (n20^20/D 1.595) and density (1.072 g/mL at 25°C) .

Q. What are the standard synthetic routes for this compound derivatives?

  • Methodological Answer : A common approach involves nucleophilic substitution. For example, react 1-(2-fluorobenzyl)piperazine with propargyl bromide in DMF using K2_2CO3_3 as a base, followed by "click chemistry" (CuSO4_4-catalyzed azide-alkyne cycloaddition) to generate triazole derivatives . Purification via silica gel chromatography (ethyl acetate:hexane, 1:8) ensures product homogeneity .

Q. Which analytical methods are suitable for quantifying this compound in biological matrices?

  • Methodological Answer : Use HPLC with UV detection (e.g., 254 nm) after derivatization. For hair analysis, internal standards like p-tolylpiperazine improve sensitivity. Solid-phase extraction (SPE) with methylene chloride or ethyl acetate minimizes matrix interference . Limit of detection (LOD) can reach 0.1 ng/mg using tandem mass spectrometry (LC-MS/MS) .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using crystallography?

  • Methodological Answer : Employ single-crystal X-ray diffraction with SHELXL software for refinement. High-resolution data (≤1.0 Å) and twin detection algorithms in SHELXE are critical for resolving torsional ambiguities in the pyridyl-piperazine moiety . Hydrogen bonding parameters (e.g., N–H···N distances) validate molecular packing .

Q. What strategies optimize this compound derivatives as radioligands for serotonin receptors?

  • Methodological Answer : Chelate 99m^{99m}Tc via bifunctional ligands (e.g., hydrazinonicotinamide) attached to the piperazine nitrogen. Evaluate receptor affinity via competitive binding assays using 3^3H-LSD for 5-HT7_{7} receptors. Biodistribution studies in rodent models assess brain penetration and specificity .

Q. How do piperazine isomers affect pharmacological activity, and how can they be differentiated analytically?

  • Methodological Answer : Raman microspectroscopy (20 mW laser, 128 scans) coupled with multivariate analysis (PCA-LDA) distinguishes isomers like 1-(2-trifluoromethylphenyl)piperazine from 1-(3-trifluoromethylphenyl)piperazine based on peak shifts at 1000–1100 cm1^{-1} . In vitro assays (e.g., α2_2-adrenergic receptor antagonism) correlate structural differences with IC50_{50} values .

Q. What role does this compound play in environmental monitoring of airborne toxins?

  • Methodological Answer : As a derivatizing agent, it reacts with phosgene on Chromosorb-coated sorbent tubes to form stable urea derivatives. Analyze via HPLC-UV (220 nm) with a detection limit of 0.5 µg/m3^3. ISO 14382 validates this method for workplace air quality .

Properties

IUPAC Name

1-pyridin-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-2-4-11-9(3-1)12-7-5-10-6-8-12/h1-4,10H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRKXKUVVPSREJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188341
Record name 1-(2-Pyridinyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34803-66-2
Record name 1-(2-Pyridyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34803-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Pyridinyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034803662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 34803-66-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137781
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Pyridinyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-pyridyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.458
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(2-PYRIDINYL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IO1HZP7ZN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Dissolve 2,3-dichloropyridine (8.5 g, 0.057 moles) and (R)-(−)-2-methylpiperazine (5.75 g, 0.057 moles) in DMA(125.0 mL) under nitrogen atmosphere. Add anhydrous powdered K2CO3 (23.75 g, 0.172 moles) to this mixture and stir at 135-140° C. for 48 hours. Cool the reaction mixture to room temperature, dilute with water (400 mL), extract with EtOAc (3×200 mL) and wash the combined organic extract with brine (2×150 mL). Dry over MgSO4, concentrate under vacuum to afford crude product as orange yellow liquid. Distil the crude under high vacuum to afford pyridylpiperazine derivative as yellow viscous oil.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
5.75 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
23.75 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Dissolve 2,3-dichloropyridine (7.4 g, 0.05 moles) and (S)-(−)-2-methylpiperazine (5.0 g, 0.05 moles) in DMA (125.0 mL) under nitrogen atmosphere. Add anhydrous powdered K2CO3 (20.75 g, 0.15 moles) to this mixture and stir at 135-140° C. for 56 hours. Cool the reaction mixture to room temperature, dilute with water (400 mL), extract with EtOAc (3×200 mL) and wash the combined organic extract with brine (2×150 mL). Dry over MgSO4, and concentrate under vacuum to afford crude product as yellow liquid. Purify by flash column chromatography using CHCl3 to afford pyridylpiperazine derivative as yellow viscous oil.
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
20.75 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of t-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate (500 mg, 1.90 mmol, 1.00 equiv) in DCM/CF3COOH (10/3 mL) was placed in a 50-mL round bottom flask and stirred for 1 h at 30° C. in an oil bath. The pH value of the solution was adjusted to 9 with aqueous sodium hydroxide (1M), then extracted with 3×10 mL of dichloromethane. The organic layers combined, dried over anhydrous sodium sulfate, and filtered to remove solids. The resulting solution was concentrated under vacuum, yielding 300 mg (97%) of 1-(pyridin-2-yl)piperazine as yellow oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
DCM CF3COOH
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(2-Pyridyl)piperazine
1-(2-Pyridyl)piperazine
1-(2-Pyridyl)piperazine
1-(2-Pyridyl)piperazine
1-(2-Pyridyl)piperazine
1-(2-Pyridyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.